molecular formula C19H21N3O4 B5300700 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide

4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide

Cat. No. B5300700
M. Wt: 355.4 g/mol
InChI Key: MUWOKXQUYLBTJT-UHFFFAOYSA-N
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Description

4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide, also known as DAPH, is a small molecule compound that has gained significant attention in scientific research for its potential therapeutic applications. DAPH is a piperidine derivative that has been synthesized through a multistep process, and its unique chemical structure has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and to protect neurons from oxidative stress, suggesting that it may have therapeutic potential in these areas.

Mechanism of Action

The mechanism of action of 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, suggesting that it may have antioxidant properties. 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of immune cells, suggesting that it may have anti-inflammatory properties. In addition, 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been extensively characterized using various analytical techniques. 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has also been shown to have a range of biological activities, making it a useful tool for investigating various biological processes. However, there are also some limitations to using 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide in lab experiments. The compound has low solubility in aqueous solutions, which may limit its use in certain assays. In addition, the mechanism of action of 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide. One area of interest is the potential use of 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is the potential use of 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide in the treatment of neurodegenerative diseases. The compound has been shown to protect neurons from oxidative stress, and further research is needed to determine its potential therapeutic applications in this area. Finally, further research is needed to elucidate the mechanism of action of 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide and to identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide involves a multistep process that starts with the reaction of 2,6-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-phenylpiperidine to form the amide product, which is subsequently reduced to yield the final compound, 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide. The synthesis of 4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques, including NMR, IR, and mass spectrometry.

properties

IUPAC Name

4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-15-7-4-8-16(24)17(15)18(25)20-14-9-11-22(12-10-14)19(26)21-13-5-2-1-3-6-13/h1-8,14,23-24H,9-12H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWOKXQUYLBTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(C=CC=C2O)O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide

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